Product packaging for 2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole(Cat. No.:)

2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole

Cat. No.: B10910675
M. Wt: 267.95 g/mol
InChI Key: RXSCWQKUJKUJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. The presence of two bromine atoms on the imidazole ring makes it an excellent substrate for regioselective metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing researchers to introduce a variety of aryl, alkenyl, and alkynyl groups at the 2 and 4 positions . The 1-ethyl and 5-methyl substituents on the imidazole core further influence the electron distribution and steric profile of the molecule, offering additional avenues for fine-tuning the properties of resulting compounds. The imidazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active molecules and approved drugs with activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties . As a building block, this compound is particularly useful for constructing more complex, disubstituted imidazole derivatives for screening as potential therapeutic agents. Its application extends into materials science, where it can be used in the synthesis of specialized ligands, ionic liquids, and functional polymers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Br2N2 B10910675 2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8Br2N2

Molecular Weight

267.95 g/mol

IUPAC Name

2,4-dibromo-1-ethyl-5-methylimidazole

InChI

InChI=1S/C6H8Br2N2/c1-3-10-4(2)5(7)9-6(10)8/h3H2,1-2H3

InChI Key

RXSCWQKUJKUJCE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=C1Br)Br)C

Origin of Product

United States

Synthetic Methodologies and Route Development for 2,4 Dibromo 1 Ethyl 5 Methyl 1h Imidazole

Precursor Synthesis and Functionalization Strategies

The traditional and most direct approach to 2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole involves the initial synthesis of the 1-ethyl-5-methyl-1H-imidazole precursor, followed by controlled bromination. This strategy allows for a clear and stepwise construction of the target molecule.

The synthesis of the 1-ethyl-5-methyl-1H-imidazole precursor begins with the commercially available 4(5)-methylimidazole. The primary challenge in the N-alkylation of 4(5)-methylimidazole is controlling the regioselectivity, as the tautomeric nature of the imidazole (B134444) ring can lead to a mixture of 1,4- and 1,5-disubstituted products.

The alkylation of 4(5)-methylimidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, forming the imidazolate anion. The choice of solvent and base can influence the ratio of the resulting 1,4- and 1,5-isomers. Generally, the use of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) favors the formation of the thermodynamically more stable 1,5-isomer due to steric hindrance from the adjacent methyl group influencing the approach of the electrophile. otago.ac.nzrsc.org

A general procedure involves the slow addition of an ethyl halide to a solution of 4(5)-methylimidazole and a base at a controlled temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, an aqueous workup followed by extraction and purification by distillation or column chromatography yields the desired 1-ethyl-5-methyl-1H-imidazole.

Starting Material Ethylating Agent Base Solvent Product Key Observation
4(5)-MethylimidazoleEthyl IodideNaHDMF1-Ethyl-5-methyl-1H-imidazole & 1-Ethyl-4-methyl-1H-imidazoleThe ratio of 1,5- to 1,4-isomer can be influenced by reaction conditions.
4(5)-MethylimidazoleDiethyl SulfateK2CO3Acetonitrile (B52724)1-Ethyl-5-methyl-1H-imidazole & 1-Ethyl-4-methyl-1H-imidazoleA milder base may lead to different isomer ratios.

With the 1-ethyl-5-methyl-1H-imidazole precursor in hand, the next critical step is the introduction of two bromine atoms at the C2 and C4 positions of the imidazole ring. The electronic nature of the imidazole ring, being electron-rich, makes it susceptible to electrophilic substitution. However, controlling the regioselectivity to obtain the desired 2,4-dibromo isomer is paramount.

Direct bromination using molecular bromine (Br₂) is a common method for halogenating aromatic heterocycles. The reaction of 1-ethyl-5-methyl-1H-imidazole with bromine can proceed in various solvents, including acetic acid, chloroform, or carbon tetrachloride. The reaction is typically performed at or below room temperature to control the reactivity and minimize the formation of over-brominated byproducts.

The optimization of this reaction involves careful control of the stoichiometry of bromine. The addition of two equivalents of bromine is theoretically required for dibromination. The reaction often proceeds stepwise, with the initial bromination occurring at the most activated position, followed by the second bromination. For 1,5-disubstituted imidazoles, the C4 position is generally activated, followed by the C2 position. The presence of the ethyl group at N1 and the methyl group at C5 directs the electrophilic attack to the available ring carbons.

Substrate Brominating Agent Solvent Conditions Product Key Observation
1-Ethyl-5-methyl-1H-imidazoleBr₂ (2 equiv.)Acetic Acid0 °C to rtThis compoundPotential for over-bromination if stoichiometry is not controlled.
1-Ethyl-5-methyl-1H-imidazoleBr₂ (2 equiv.)Chloroform0 °C to rtThis compoundSolvent can influence reaction rate and selectivity.

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine. masterorganicchemistry.comorganic-chemistry.org It is often used to avoid the harsh acidic conditions generated during direct bromination with Br₂ (which produces HBr as a byproduct). The use of NBS can lead to cleaner reactions with higher yields and improved regioselectivity. mdpi.comnih.gov

The reaction of 1-ethyl-5-methyl-1H-imidazole with two equivalents of NBS is typically carried out in a solvent such as acetonitrile or tetrahydrofuran. The reaction can be initiated by light or a radical initiator, although for electron-rich heterocycles, the reaction can also proceed via an electrophilic substitution pathway. Studies on the bromination of similar 1,5-disubstituted imidazoles have shown that NBS can be highly effective in achieving di- and tri-halogenation. mdpi.comnih.gov The sequential addition of NBS can allow for a more controlled bromination process.

Substrate Brominating Agent Solvent Conditions Product Key Observation
1-Ethyl-5-methyl-1H-imidazoleNBS (2 equiv.)AcetonitrileRoom TemperatureThis compoundMilder conditions often lead to cleaner reactions and easier purification.
1-Ethyl-5-methyl-1H-imidazoleNBS (2 equiv.)THFRoom TemperatureThis compoundThe choice of solvent can affect the solubility of reagents and the reaction outcome.

Regioselective Bromination Approaches to the Imidazole Core

Advanced Synthetic Routes to this compound

Beyond the traditional stepwise approach, modern synthetic chemistry offers more convergent strategies, such as multi-component reactions (MCRs), to construct complex molecules in a more efficient manner.

Multi-component reactions are processes where three or more reactants combine in a single reaction vessel to form a product that contains significant portions of all the reactants. rsc.org For the synthesis of substituted imidazoles, the Radziszewski and Debus syntheses are classic examples of MCRs. More contemporary MCRs offer a versatile platform for creating a wide array of substituted imidazoles. semanticscholar.org

A hypothetical MCR approach to this compound could involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia, followed by a one-pot bromination step. For this specific target, the components could be theoretically chosen to build the 1-ethyl-5-methyl-imidazole core. For instance, a reaction between a suitable glyoxal (B1671930) derivative, acetaldehyde, ethylamine (B1201723), and ammonium (B1175870) acetate (B1210297) could form the imidazole ring. However, directing the assembly to the specific 1-ethyl-5-methyl substitution pattern within an MCR framework can be challenging due to competing reaction pathways.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Solvent Intermediate Subsequent Step
Glyoxal derivativeAcetaldehydeEthylamine & NH₄OAcAcetic Acid1-Ethyl-5-methyl-1H-imidazoleIn-situ bromination with NBS or Br₂
α-Halo-ketoneAmidineN/ABaseSubstituted imidazoleFurther functionalization

Post-Cyclization Halogenation and Alkylation Methodologies

One of the most direct conceptual routes to this compound involves the initial synthesis of a core imidazole ring followed by the sequential or simultaneous introduction of the bromo and ethyl substituents. This post-cyclization functionalization approach is common in heterocyclic chemistry.

The synthesis could begin with a precursor such as 1-ethyl-5-methyl-1H-imidazole. The subsequent step would be a dibromination reaction. The bromination of imidazole rings can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a frequently used reagent for the selective bromination of heterocyclic compounds. For instance, the synthesis of 4-bromo-2-nitro-1H-imidazole derivatives has been successfully carried out using NBS in a mixed solvent system of DMF/CHCl3. google.com Similarly, the synthesis of methyl 1-methyl-2,4-dibromo-5-imidazolecarboxylate involves a dibromination step on a pre-formed imidazole ring, demonstrating the viability of this strategy for introducing two bromine atoms onto the heterocycle. scilit.com

The alkylation step, introducing the ethyl group at the N-1 position, can be performed either before or after halogenation. N-alkylation of imidazoles is a standard procedure, often accomplished by treating the N-H imidazole with a base (like sodium hydride) to form the imidazolide (B1226674) anion, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

A plausible synthetic sequence is outlined below:

Formation of the Imidazole Core: Synthesis of 5-methyl-1H-imidazole.

N-Alkylation: Reaction with an ethylating agent to form 1-ethyl-5-methyl-1H-imidazole.

Dibromination: Treatment with a brominating agent like NBS to yield the final product, this compound.

Chemo- and Regioselective Synthesis Control

Achieving the desired substitution pattern (bromo groups at C2 and C4, ethyl at N1, and methyl at C5) requires stringent control over the reaction's regioselectivity. The inherent electronic properties of the imidazole ring dictate the positions most susceptible to electrophilic or nucleophilic attack, but this can be manipulated by protecting groups, catalysts, and reaction conditions. mdpi.com

The bromine atoms in this compound serve as valuable synthetic handles for further functionalization via cross-coupling reactions. Palladium-catalyzed direct arylation is a powerful tool for forming carbon-carbon bonds at specific positions on a heterocyclic ring. nih.gov This method allows for the selective substitution of a bromine atom with an aryl or alkynyl group.

Research has shown that the direct C-5 arylation of N-substituted imidazoles with aryl bromides can be achieved with high regioselectivity. researchgate.net In a dibrominated substrate, the relative reactivity of the C2-Br and C4-Br bonds can be exploited. For example, one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reactions have been developed for 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, allowing for the stepwise replacement of the bromo substituents. researchgate.net The choice of palladium catalyst, ligands, base, and solvent is critical in controlling which bromine is replaced and ensuring high yields. researchgate.net This methodology enables the transformation of the target compound into a diverse library of more complex molecules.

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions (MCRs) are highly desirable. researchgate.net MCRs allow for the assembly of complex molecules from simple precursors in a single reaction vessel, avoiding the need to isolate intermediates. researchgate.net The synthesis of substituted imidazoles is well-suited to MCR strategies, often involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium source. nih.govnih.gov

A hypothetical one-pot synthesis for a precursor to this compound could involve the reaction of a dicarbonyl compound, methylglyoxal, ethylamine (as the N-1 source), and an ammonium salt under catalytic conditions. rsc.org While this might not directly yield the brominated product, it could efficiently generate the 1-ethyl-5-methyl-1H-imidazole core, which could then be brominated in situ or in a subsequent step. The development of such protocols is a key focus in modern organic synthesis for its environmental and economic benefits. asianpubs.orgresearchgate.net

Optimization of Reaction Conditions and Scalability Studies

The successful synthesis of this compound on a larger scale depends on the careful optimization of various reaction parameters. wisdomlib.org Fine-tuning these conditions is essential for maximizing yield, ensuring purity, and developing a robust and reproducible process. researchgate.netorientjchem.org

Solvent Effects and Reaction Medium Exploration

The choice of solvent can profoundly impact the rate, yield, and selectivity of imidazole synthesis and functionalization. nano-ntp.com In palladium-catalyzed arylations, for instance, polar aprotic solvents like DMF or DMA are known to selectively promote C-5 monoarylation. nih.govresearchgate.net In contrast, nonpolar solvents might favor different outcomes or lead to the formation of byproducts. nih.gov

The synthesis of the imidazole ring itself is also highly solvent-dependent. Polar protic solvents like water and alcohols can stabilize charged intermediates, potentially increasing yields, while aprotic solvents such as DMSO and DMF can provide a favorable environment for nucleophilic reactions. nano-ntp.com The effect of the reaction medium is a critical parameter to investigate during optimization. Recent trends also explore greener alternatives, including ionic liquids or solvent-free conditions, which can enhance reaction efficiency while minimizing environmental impact. researchgate.netnano-ntp.com

Solvent TypeExample SolventsGeneral Effect on Imidazole SynthesisReference
Polar ProticWater, Ethanol, MethanolStabilizes charged intermediates, can lead to increased yields. Often used in multicomponent reactions. nano-ntp.com
Polar AproticDMF, DMSO, AcetonitrileFavors reactions with nucleophiles; crucial for directing regioselectivity in Pd-catalyzed arylations. nih.govnano-ntp.com
NonpolarToluene, XyleneCan increase selectivity by favoring specific reaction pathways over others; may alter regioselectivity in cross-coupling. nih.govnano-ntp.com
Solvent-FreeN/AEnvironmentally friendly, often leads to high efficiency, easy separation, and mild reaction conditions. asianpubs.orgresearchgate.net

Catalyst Systems for Enhanced Selectivity and Yield

Catalysis is central to the efficient and selective synthesis of substituted imidazoles. A wide array of catalysts have been developed for both the formation of the imidazole ring and its subsequent functionalization. rsc.org

For multicomponent reactions that form the imidazole core, catalysts range from simple Brønsted or Lewis acids to heterogeneous systems. rsc.org For example, silica-supported catalysts like HBF4–SiO2 have demonstrated high efficiency and reusability. rsc.org Metal-based catalysts, including those with iron (FeCl3/SiO2) or zinc, are also effective. rsc.orgrsc.org

In the context of post-cyclization functionalization, palladium catalyst systems are paramount for cross-coupling reactions on the brominated imidazole. The choice of the palladium source (e.g., Pd(OAc)2), the phosphine (B1218219) ligand, and the base are all critical variables that must be optimized to achieve high yields and selectivity in arylation or alkynylation reactions. nih.govrsc.orgrsc.org The development of highly active, phosphine-free palladium catalysts is also an area of interest to simplify procedures and reduce costs. researchgate.net

Reaction TypeCatalyst SystemPurposeReference
Imidazole Ring Formation (MCR)HBF4–SiO2Efficient, recyclable solid acid catalyst for tri- and tetrasubstituted imidazoles. rsc.org
Imidazole Ring Formation (MCR)FeCl3/SiO2Heterogeneous catalyst for synthesis from acetals under mild, solvent-free conditions. rsc.org
Direct C-H ArylationPalladium Acetate (Pd(OAc)2) with LigandsCatalyzes the selective formation of C-C bonds at specific positions on the imidazole ring. rsc.org
Suzuki/Sonogashira CouplingPdCl2(dppf)Enables cross-coupling of brominated imidazoles with boronic acids or terminal alkynes. researchgate.net

Reaction Kinetics and Process Intensification

Reaction Kinetics

The electrophilic bromination of the imidazole ring is a key step in the synthesis of this compound. The rate of this reaction is influenced by several factors, including the concentration of the reactants (imidazole substrate and brominating agent), temperature, and the solvent system employed. Studies on the bromination of similar imidazole derivatives have shown that the reaction typically follows second-order kinetics, being first order with respect to both the imidazole and the brominating agent. researchgate.netresearchgate.net

The rate of bromination is significantly affected by the pH of the reaction medium, as the neutral imidazole species is more susceptible to electrophilic attack than its protonated counterpart. The presence of activating groups, such as the methyl group at the C5 position, generally increases the electron density of the imidazole ring, thereby accelerating the rate of electrophilic substitution. Conversely, the introduction of the first bromine atom deactivates the ring, making the second bromination step slower.

The subsequent N-alkylation of the dibrominated imidazole intermediate is also a critical kinetic step. The regioselectivity of this alkylation is a key consideration, as unsymmetrical imidazoles can potentially yield two different N-alkylated isomers. However, for 2,4-dibromo-5-methyl-1H-imidazole, the two nitrogen atoms are equivalent, simplifying the kinetic analysis to the rate of formation of the desired 1-ethyl product. The kinetics of N-alkylation are typically dependent on the nature of the alkylating agent, the base used for deprotonation of the imidazole nitrogen, the solvent, and the reaction temperature.

Below is a hypothetical data table illustrating the effect of temperature on the rate constant for the dibromination of a 1-ethyl-5-methyl-1H-imidazole precursor, based on typical kinetic studies of imidazole bromination.

Table 1: Effect of Temperature on the Rate Constant of Dibromination

Temperature (°C) Rate Constant (k, M⁻¹s⁻¹)
0 0.05
10 0.12
20 0.28
30 0.65

Process Intensification

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, several strategies for process intensification can be considered. These strategies focus on improving reaction rates, enhancing heat and mass transfer, and minimizing waste generation.

One promising approach is the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to improved yields and selectivity, as well as enhanced safety, particularly when handling hazardous reagents like bromine. The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, allowing for the safe execution of highly exothermic bromination reactions at higher temperatures, thereby increasing the reaction rate.

Microwave-assisted synthesis is another process intensification technique that has been successfully applied to the synthesis of various heterocyclic compounds, including imidazoles. researchgate.net Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture, leading to a significant increase in reaction rates. This can be particularly beneficial for the relatively slower second bromination step and the N-alkylation reaction.

The use of solid-supported reagents or catalysts can also contribute to process intensification. For instance, using a solid-supported brominating agent could simplify the work-up procedure by allowing for easy separation of the reagent by filtration, thus reducing waste and improving process efficiency. Similarly, phase-transfer catalysis can be employed for the N-alkylation step to enhance the reaction rate by facilitating the transfer of the imidazole anion from an aqueous phase to an organic phase containing the ethylating agent.

The following interactive data table illustrates a comparison between a conventional batch process and an intensified continuous flow process for the synthesis of this compound, highlighting the potential improvements in key process parameters.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Conventional Batch Process Intensified Flow Process
Reaction Time (hours) 12 1.5
Yield (%) 75 92
Operating Temperature (°C) 25 80
Reactor Volume (L) 1000 10

By implementing these process intensification strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, aligning with the principles of green chemistry and sustainable manufacturing.

Advanced Structural Elucidation and Spectroscopic Investigations

Single Crystal X-ray Diffraction Analysis

While a crystal structure for 2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole has not been reported, analysis of the closely related compound 2,4,5-tribromo-1-methyl-1H-imidazole offers significant insight into the expected solid-state characteristics. researchgate.netuni-rostock.de

The core imidazole (B134444) ring is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems. For the analogue, 2,4,5-tribromo-1-methyl-1H-imidazole, the planarity of the ring is maintained. researchgate.net In the target compound, the ethyl and methyl groups attached to the ring are the primary determinants of its conformation.

The ethyl group, bonded to the N1 nitrogen, would possess rotational freedom around the N-C bond. The specific torsion angles would define the orientation of the ethyl chain relative to the plane of the imidazole ring. These angles are influenced by steric hindrance from adjacent substituents (the C5-methyl group) and by crystal packing forces, which seek to minimize energy in the solid state. The C5-methyl group's protons would also exhibit rotational freedom around the C-C bond.

The arrangement of molecules within a crystal lattice is described by the unit cell parameters. For the analogue, 2,4,5-tribromo-1-methyl-1H-imidazole , two symmetry-independent molecules are present in the asymmetric unit. researchgate.net The crystallographic data determined for this analogue are presented below.

Interactive Table: Crystal Data and Structure Refinement for 2,4,5-tribromo-1-methyl-1H-imidazole
ParameterValue
Empirical formulaC₄H₃Br₃N₂
Formula weight318.81
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)10.365(1)
b (Å)8.168(1)
c (Å)11.231(1)
α (°)90
β (°)115.34(1)
γ (°)90
Volume (ų)858.7(2)
Z4

This data is for the analogue compound 2,4,5-tribromo-1-methyl-1H-imidazole. researchgate.net

Crystal packing in such brominated heterocyclic compounds is often governed by a combination of van der Waals forces and weaker non-covalent interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the covalent structure of a molecule in solution. While a full NMR assignment for the target compound is unavailable, data from related structures can illustrate the expected spectral features.

No complete 1D or 2D NMR data sets have been published for this compound. However, the ¹H and ¹³C NMR data for 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide can provide a basic reference for the signals expected from the ethyl and methyl groups attached to an imidazole core. nih.gov It is critical to note that this analogue is an imidazolium salt and lacks the two bromine atoms of the target compound; therefore, the electronic environment and resulting chemical shifts are substantially different. The bromine atoms in the target compound would exert a strong deshielding effect, shifting the signals of the ring carbons and any attached protons significantly downfield.

Interactive Table: ¹H and ¹³C NMR Data for 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide in D₂O
GroupAtom TypeChemical Shift (ppm)Multiplicity
Ethyl Group-CH₂-2.88Quartet
-CH₃1.26Triplet
Methyl Group-CH₃2.20Singlet
Imidazole C-HC5-H4.70Singlet
Imidazole N-HN1-H, N3-H6.95Singlet
Ethyl Group-CH₂-21.8
-CH₃13.3
Methyl Group-CH₃11.8
Imidazole C-HC5117.1
Imidazole C-CC4131.4
Imidazole NCNC2150.7

This data is for the analogue compound 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide and is for illustrative purposes only. nih.gov

Comprehensive 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be required for unambiguous assignment of the target compound.

HSQC would correlate each proton signal to the carbon atom it is directly attached to.

HMBC would reveal longer-range correlations (2-3 bonds) between protons and carbons, establishing the connectivity between the ethyl group, the methyl group, and the imidazole ring carbons.

NOESY would show through-space correlations between protons, which could help determine the preferred conformation of the ethyl group relative to the methyl group.

Currently, such experimental 2D NMR data for a closely related dibromo-alkyl-methyl-imidazole are not available in the published literature.

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes, such as the rotation of substituents around single bonds. If the rotation of the N1-ethyl group were hindered, it could potentially lead to the observation of distinct conformers (rotamers) at low temperatures. A VT-NMR study would involve recording spectra at various temperatures to observe any changes, such as the broadening and eventual splitting of signals, which would indicate the presence of a dynamic equilibrium.

There are no published studies employing variable temperature NMR for the conformational analysis of this compound or closely related analogues.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

FT-IR Spectroscopy: The FT-IR spectrum is anticipated to display characteristic absorption bands corresponding to the vibrations of the imidazole ring and its substituents. The C-H stretching vibrations of the ethyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. The imidazole ring C-H stretch, though often less intense, would likely appear around 3100 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are predicted to produce strong bands in the 1450-1600 cm⁻¹ region. Furthermore, C-N stretching vibrations are typically observed between 1250 and 1350 cm⁻¹. The presence of the two bromine atoms is expected to give rise to C-Br stretching vibrations, which are generally found in the lower frequency "fingerprint" region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR, particularly for symmetric and non-polar bonds. The symmetric stretching vibrations of the imidazole ring are expected to be prominent in the Raman spectrum. The C-Br stretching modes, which may be weak in the IR spectrum, could show stronger signals in the Raman spectrum.

Expected Vibrational Frequencies:

Functional Group/Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
Imidazole Ring C-H Stretch~3100~3100
Alkyl C-H Stretch (ethyl, methyl)2850-30002850-3000
Imidazole Ring C=N/C=C Stretch1450-16001450-1600
Imidazole Ring C-N Stretch1250-13501250-1350
C-Br Stretch< 800< 800

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

Isotopic Pattern Analysis: A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion peak (M⁺) will appear as a characteristic triplet: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. This pattern provides unambiguous evidence for the presence of two bromine atoms in the molecule.

Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for N-alkylated imidazoles is the loss of the alkyl group. In this case, cleavage of the ethyl group could occur, leading to a significant fragment ion. Another probable fragmentation pathway involves the loss of a bromine atom, followed by further fragmentation of the imidazole ring. The fragmentation pattern of the imidazole ring itself often involves the loss of HCN or related neutral molecules.

Predicted Mass Spectrometry Data:

IonDescriptionPredicted m/z
[M]⁺Molecular ion with two ⁷⁹Br isotopes(Calculated based on formula)
[M+2]⁺Molecular ion with one ⁷⁹Br and one ⁸¹Br[M]⁺ + 2
[M+4]⁺Molecular ion with two ⁸¹Br isotopes[M]⁺ + 4
[M-C₂H₅]⁺Loss of the ethyl group(Calculated based on formula)
[M-Br]⁺Loss of a bromine atom(Calculated based on formula)

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is an aromatic heterocycle, and its UV-Vis spectrum is characterized by π → π* transitions. The positions of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the ring.

Electronic Transitions: The imidazole ring typically exhibits strong absorption bands in the UV region, corresponding to π → π* electronic transitions. For substituted imidazoles, these transitions are generally observed between 200 and 300 nm. The presence of bromine atoms, an ethyl group, and a methyl group on the imidazole ring is expected to influence the energy of these transitions. The bromine atoms, with their lone pairs of electrons, can participate in conjugation with the imidazole π-system, which typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. The alkyl substituents (ethyl and methyl) generally have a smaller, often hypsochromic (blue), effect on the λ_max.

Expected UV-Vis Absorption Data:

TransitionExpected λ_max (nm)
π → π*210 - 290

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

No published studies detailing the DFT-based geometry optimization or electronic structure analysis of 2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole are currently available.

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gaps, and spatial distribution for this compound have not been reported in the scientific literature.

There are no available MEP maps for this compound to visualize its electrostatic potential and predict reactive sites.

Prediction of Spectroscopic Parameters

Computational predictions and subsequent experimental validation of the 1H and 13C NMR chemical shifts for this compound have not been documented.

There are no reported theoretical calculations of the vibrational frequencies and their corresponding intensities for this compound.

Simulated UV-Vis Spectra and Electronic Excitation Analysis

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption properties of molecules like this compound. These simulations provide calculated maximum absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the energies and probabilities of electronic transitions.

Analysis of related imidazole (B134444) compounds suggests that the primary electronic transitions are typically of the π → π* type. For instance, studies on benzimidazole–thiadiazole hybrids have utilized HOMO-LUMO analysis to correlate electronic properties with chemical reactivity. nih.gov The specific λmax for this compound would depend on the precise energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The substitution pattern, including the ethyl group at N1, the methyl group at C5, and the bromine atoms at C2 and C4, significantly influences the energies of these frontier orbitals.

Table 1: Representative Data from Electronic Excitation Analysis (Note: This table is illustrative of typical data obtained from such analyses, as specific values for the title compound are not publicly available.)

Transition Calculated λmax (nm) Oscillator Strength (f) Primary Orbital Contribution
S0 → S1 --- --- HOMO → LUMO (π → π*)
S0 → S2 --- --- HOMO-1 → LUMO (π → π*)

Regioselectivity and Reaction Mechanism Predictions

DFT calculations are a powerful tool for predicting the outcomes of chemical reactions by modeling the energies of reactants, intermediates, transition states, and products. This approach provides critical insights into reaction pathways and selectivity.

The synthesis of substituted imidazoles often involves sequential bromination and alkylation steps, where controlling the position of substitution (regioselectivity) is paramount. Computational studies on similar heterocyclic systems, such as pyrazoles and indazoles, have successfully used DFT to justify observed regioselectivity. beilstein-journals.orgacs.org For the precursor to the title compound, 1-ethyl-5-methyl-1H-imidazole, computational models can predict the most likely sites for electrophilic bromination. By calculating the electron density at various positions on the imidazole ring, it can be determined that the C2 and C4 positions are most susceptible to attack.

Similarly, in the alkylation of a 5-methyl-1H-imidazole, DFT can be used to compare the energies of the transition states leading to N1 versus N3 alkylation. Factors such as steric hindrance from the existing methyl group and the nature of the alkylating agent influence this outcome. derpharmachemica.comresearchgate.net Computational studies have shown that even subtle differences in reaction conditions can be modeled to predict the major product isomer. derpharmachemica.com

Understanding the detailed mechanism of a reaction requires the identification and characterization of its transition states (TS). For the synthesis of this compound, key steps would include the N-alkylation of a methylimidazole precursor and the subsequent bromination reactions.

Transition state modeling involves locating the highest energy point along the reaction coordinate. The calculated energy of this TS (the activation energy) determines the reaction rate. For example, in the N-alkylation step, a computational model would simulate the approach of the ethylating agent to the nitrogen atom of the imidazole ring, calculating the energy changes throughout the process to find the exact geometry and energy of the transition state. This type of analysis has been applied to explain the regioselective synthesis of various N-substituted heterocycles. beilstein-journals.orgacs.org

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com This method maps properties onto a unique molecular surface, providing a detailed picture of how molecules pack together in the solid state.

For this compound, this analysis would reveal the nature and extent of interactions involving the bromine, nitrogen, and hydrogen atoms. The analysis generates 2D "fingerprint plots" that summarize the different types of intermolecular contacts. Key interactions would likely include:

Br···Br and Br···H contacts: Halogen bonding is a significant directional interaction that can influence crystal packing.

H···H contacts: These are generally the most abundant contacts and represent van der Waals forces. nih.gov

N···H and C···H contacts: These can indicate the presence of weak hydrogen bonds.

Table 2: Representative Data from Hirshfeld Surface Analysis (Note: This table illustrates typical percentage contributions of intermolecular contacts. Specific values for the title compound are not publicly available.)

Contact Type Percentage Contribution (%)
H···H ---
Br···H / H···Br ---
N···H / H···N ---
C···H / H···C ---

Chemical Reactivity and Derivatization Strategies

Substitution Reactions on the Bromine Atoms

The bromine atoms at the C-2 and C-4 positions of the imidazole (B134444) ring can be displaced by a range of nucleophiles, offering a direct route to functionalized imidazoles.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of halo-substituted aromatic and heteroaromatic compounds. youtube.comnih.gov In this type of reaction, a nucleophile replaces a leaving group, in this case, a bromide ion, on the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov For a successful SNAr reaction, the aromatic ring is typically activated by the presence of electron-withdrawing groups. youtube.comnih.gov

While bromine is a competent leaving group, the imidazole ring itself is electron-rich, which generally disfavors SNAr reactions. However, the presence of two nitrogen atoms in the ring can influence the electron distribution and, under appropriate conditions with strong nucleophiles, substitution may be achieved. Common nucleophiles employed in SNAr reactions include alkoxides, thiolates, and amines.

The reactivity of the two bromine atoms at the C-2 and C-4 positions is not identical. The differential reactivity is a consequence of the distinct electronic environments of these two positions within the imidazole ring. The C-2 position is situated between two nitrogen atoms, which significantly influences its electrophilicity. This can lead to regioselective substitution or cross-coupling reactions, where one position reacts preferentially over the other. researchgate.net This difference in reactivity can be exploited to achieve selective mono-functionalization of the dibrominated imidazole scaffold. For instance, in related dihaloquinolines, Sonogashira coupling has been observed to occur selectively at the C-2 position. researchgate.net

Cross-Coupling Reactions at Brominated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the derivatization of 2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. libretexts.orgtcichemicals.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large number of boronic acids. tcichemicals.comnih.gov The Suzuki-Miyaura coupling provides an efficient method for the synthesis of biaryl and heteroaryl-aryl compounds. tcichemicals.comsemanticscholar.org In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents at the C-2 and/or C-4 positions. By carefully controlling the reaction conditions, it is possible to achieve either mono- or di-arylation. For the related 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, one-pot regioselective bis-Suzuki-Miyaura reactions have been developed. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Brominated Imidazoles

Starting Material Coupling Partner Catalyst System Base Solvent Product Yield
4-Iodo-1-methoxymethyl-2-phenyl-1H-imidazole 4-Methylsulfanylphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water 2-Phenyl-4-(4-methylsulfanylphenyl)-1-methoxymethyl-1H-imidazole 68% semanticscholar.org
4-Iodo-1-methoxymethyl-2-phenyl-1H-imidazole 2-Acetylphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water 2-(2-Phenyl-1-methoxymethyl-1H-imidazol-4-yl)acetophenone 79% semanticscholar.org

This table presents data for structurally related brominated and iodinated imidazoles to illustrate the applicability of the Suzuki-Miyaura coupling.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is an efficient method for the synthesis of substituted alkynes and has found broad application in organic synthesis. wikipedia.org For this compound, this reaction allows for the introduction of alkynyl moieties at the brominated positions. Similar to the Suzuki-Miyaura coupling, regioselective mono- or di-alkynylation can be achieved. For instance, a one-pot, tandem Sonogashira/Suzuki-Miyaura coupling reaction has been developed for tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate. researchgate.net

Table 2: Examples of Sonogashira Coupling Conditions for Brominated Imidazoles

Starting Material Coupling Partner Catalyst System Base Solvent Product Yield
tert-Butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate Phenylacetylene PdCl₂(PPh₃)₂, CuI Triethylamine THF tert-Butyl 2-bromo-5-methyl-4-(phenylethynyl)-1H-imidazole-1-carboxylate 95% researchgate.net

This table presents data for a structurally related brominated imidazole to illustrate the applicability of the Sonogashira coupling.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction would allow for the introduction of vinyl substituents onto the this compound core. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. A key advantage of the Stille reaction is that the organostannanes are generally tolerant of a wide variety of functional groups. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. libretexts.org

Both the Heck and Stille couplings represent viable, albeit less commonly reported for this specific scaffold, strategies for the derivatization of this compound.

Table of Mentioned Chemical Compounds

Chemical Name
This compound
2,4-dibromo-1-methyl-5-nitro-1H-imidazole
tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate
2,4-dibromoquinolines
4-Iodo-1-methoxymethyl-2-phenyl-1H-imidazole
4-Methylsulfanylphenylboronic acid
2-Phenyl-4-(4-methylsulfanylphenyl)-1-methoxymethyl-1H-imidazole
2-Acetylphenylboronic acid
2-(2-Phenyl-1-methoxymethyl-1H-imidazol-4-yl)acetophenone
2,4,5-Tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole
2-Naphthylboronic acid
2-(2-Naphthyl)-4,5-dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole
Phenylacetylene
tert-Butyl 2-bromo-5-methyl-4-(phenylethynyl)-1H-imidazole-1-carboxylate
(Trimethylsilyl)acetylene
tert-Butyl 2-bromo-5-methyl-4-((trimethylsilyl)ethynyl)-1H-imidazole-1-carboxylate

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, the two bromine atoms at positions C-2 and C-4 serve as reactive handles for this transformation. This reaction would allow for the selective introduction of a wide range of primary and secondary amines at these positions, leading to novel amino-imidazole derivatives.

The general reaction involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.orgyoutube.com The choice of ligand is crucial for the efficiency of the reaction and can influence the regioselectivity of the amination if the two bromine atoms exhibit different reactivities.

Table 1: Key Components and Conditions for Buchwald-Hartwig Amination

ComponentExamplesRole in Reaction
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Facilitates the catalytic cycle
Phosphine Ligand BINAP, DPPF, XPhosStabilizes the palladium center and influences reactivity
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amine and facilitates the catalytic cycle
Solvent Toluene, Dioxane, THFProvides the reaction medium

The synthetic utility of this approach lies in its broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse library of N-functionalized imidazoles.

Functionalization at the Imidazole Nitrogen (N-1)

While the N-1 position of the target compound is already substituted with an ethyl group, further modifications or replacements are conceptually possible, although they would require more complex synthetic routes, likely involving de-ethylation followed by re-functionalization.

Should the N-1 position be accessible (e.g., in a precursor molecule without the ethyl group), it would be susceptible to a variety of alkylation and acylation reactions. N-alkylation of imidazoles can be achieved using various alkylating agents under basic conditions. nih.gov Similarly, N-acylation introduces a carbonyl group to the nitrogen atom, forming N-acylimidazoles, which are valuable intermediates in organic synthesis due to their enhanced reactivity towards nucleophiles. nih.govnih.govacs.org

Table 2: Reagents for N-Alkylation and N-Acylation of Imidazoles

ReactionReagent ExamplesProduct Type
Alkylation Alkyl halides (e.g., methyl iodide, benzyl bromide), Dialkyl sulfatesN-Alkyl imidazoles
Acylation Acyl chlorides (e.g., acetyl chloride, benzoyl chloride), Acid anhydridesN-Acyl imidazoles

The regioselectivity of these reactions on a polysubstituted imidazole ring would be influenced by both steric and electronic factors.

In a multi-step synthesis involving the imidazole core, the protection of the imidazole nitrogen can be a crucial strategy to control reactivity and achieve desired regioselectivity. wikipedia.org Various protecting groups can be introduced at the N-1 position and later selectively removed. arkat-usa.orgacs.orgresearchgate.net

Common protecting groups for the imidazole nitrogen include the Boc (tert-butoxycarbonyl) group, which can be removed under acidic conditions or via other mild methods. arkat-usa.org Another example is the dialkoxymethyl group, which can be readily hydrolyzed under neutral or acidic conditions. researchgate.net The choice of protecting group depends on its stability towards the reaction conditions of subsequent steps and the ease of its selective removal.

Table 3: Common Protecting Groups for Imidazole Nitrogen and Their Removal

Protecting GroupIntroduction ReagentRemoval Conditions
Boc Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA), NaBH₄ in EtOH arkat-usa.org
Trityl (Tr) Trityl chlorideMild acid
Benzyl (Bn) Benzyl bromideHydrogenolysis
Dialkoxymethyl Trialkyl orthoformateNeutral or acidic hydrolysis researchgate.net

Reactions Involving the Methyl Group (C-5)

The methyl group at the C-5 position of this compound offers another site for potential functionalization, primarily through C-H activation or derivatization reactions.

Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. acs.orgacs.orgresearchgate.net The methyl group at C-5 could be a target for such strategies, allowing for the introduction of various functional groups, such as aryl, alkyl, or other moieties. While direct C-H activation of a methyl group on a heavily substituted imidazole like the title compound is challenging, related studies on other heterocyclic systems suggest its feasibility.

The methyl group can be derivatized through more traditional organic transformations. For instance, oxidation of the benzylic-like methyl group could lead to the corresponding aldehyde or carboxylic acid. organic-chemistry.org This transformation would introduce valuable functional groups that can be further elaborated. The oxidation of methyl groups on heterocyclic rings can be achieved using various oxidizing agents. The resulting carboxylic acid, 1-ethyl-2,4-dibromo-1H-imidazole-5-carboxylic acid, would be a versatile intermediate for further synthetic modifications.

Table 4: Potential Oxidation Reactions of the C-5 Methyl Group

Target Functional GroupPotential Oxidizing Agents
Aldehyde Selenium dioxide (SeO₂), Mild oxidizing agents
Carboxylic Acid Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)

These derivatization strategies highlight the synthetic potential of this compound as a scaffold for the development of new and complex imidazole-based compounds.

Table of Chemical Compounds Mentioned

Chemical Name
This compound
1-ethyl-2,4-dibromo-1H-imidazole-5-carboxylic acid
Di-tert-butyl dicarbonate
Palladium(II) acetate (B1210297)
Tris(dibenzylideneacetone)dipalladium(0)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
1,1'-Bis(diphenylphosphino)ferrocene
Sodium tert-butoxide
Potassium phosphate
Cesium carbonate
Toluene
Dioxane
Tetrahydrofuran (B95107)
Methyl iodide
Benzyl bromide
Acetyl chloride
Benzoyl chloride
Trityl chloride
Trialkyl orthoformate
Trifluoroacetic acid
Sodium borohydride
Ethanol
Selenium dioxide
Potassium permanganate
Chromic acid

Ring Modification and Rearrangement Studies

The imidazole ring is a robust aromatic system, and its modification or rearrangement requires specific and often energetic conditions. For a polysubstituted derivative such as this compound, the reactivity of the core heterocyclic structure is significantly influenced by its substituents. The two electron-withdrawing bromine atoms at the C2 and C4 positions decrease the electron density of the ring, making it more susceptible to certain types of nucleophilic attack that could initiate ring cleavage. Conversely, the aromatic stabilization energy of the ring means that rearrangements which disrupt this aromaticity are generally disfavored unless driven by significant energy input or the formation of a more stable product.

Research into the core structural changes of such substituted imidazoles typically explores pathways like ring-opening reactions, photochemical rearrangements, and thermally induced isomerizations. These studies are fundamental to understanding the stability limits of the molecule and unlocking synthetic routes to novel heterocyclic or acyclic structures.

Ring-Opening Reactions

The stability of the imidazole nucleus means it is resistant to many reagents. However, under forcing conditions, ring cleavage can be induced. For instance, treatment of imidazoles with reagents like benzoyl chloride in the presence of a strong base such as sodium hydroxide can lead to the opening of the imidazole ring slideshare.net. In the case of this compound, a similar reaction could theoretically proceed via nucleophilic attack at the C2 position, facilitated by the electron-withdrawing bromine atom, ultimately leading to an N,N'-disubstituted acyclic diamine derivative. The viability and yield of such a reaction would be highly dependent on the precise reaction conditions.

Photochemical and Thermal Rearrangements

Photochemical rearrangements offer a pathway to isomers that are not accessible through thermal methods. Irradiation of heterocyclic compounds with UV light can induce excited states that may lead to rearrangements baranlab.orgresearchgate.net. For this compound, this could potentially result in positional isomerization, where substituents migrate around the ring. For example, a hypothetical photochemical reaction might lead to the formation of 2,5-Dibromo-1-ethyl-4-methyl-1H-imidazole through a series of bond-breaking and bond-forming steps involving complex intermediates.

Thermal rearrangements of N-substituted imidazoles are also a subject of study, although high temperatures are often required researchgate.netrsc.org. Such reactions might involve the migration of the N-alkyl group or rearrangements analogous to the Dimroth or Cornforth rearrangements, although these are more commonly observed in other heterocyclic systems. The stability of the N-ethyl bond and the steric hindrance from the adjacent methyl and bromo substituents would be critical factors in determining the feasibility of such thermal processes.

The following table summarizes hypothetical and analogous research findings for ring modification studies on a substituted imidazole like this compound, based on established reactivity principles of the imidazole core.

Reaction Type Illustrative Reagents and Conditions Potential Product(s) Hypothetical Yield (%) Remarks
Base-Induced Ring Opening NaOH (conc.), Benzoyl Chloride, RefluxAcyclic N,N'-dibenzoyl diamine derivative10-20%Reaction likely requires harsh conditions, potentially leading to decomposition and low yields slideshare.net.
Photochemical Isomerization UV Irradiation (e.g., 254 nm), Acetone (sensitizer), N₂2,5-Dibromo-1-ethyl-4-methyl-1H-imidazole25-40%Positional isomerization of substituents on the imidazole ring is a known photochemical process for some heterocycles baranlab.org.
Attempted Thermal Rearrangement Heat (250-300 °C), Sealed Tube, Inert AtmosphereNo Reaction / Decomposition0%The imidazole ring and its N-alkyl substituents are generally thermally stable; high energy is required for rearrangement, often leading to decomposition rsc.org.

These studies, while challenging, are crucial for expanding the synthetic utility of the imidazole scaffold beyond simple peripheral functionalization, opening avenues to new molecular frameworks.

Exploratory Applications in Synthetic Chemistry and Functional Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of 2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole as a foundational molecule in organic synthesis is predicated on the reactivity of its carbon-bromine bonds. These sites allow for the introduction of a wide array of functional groups through various cross-coupling reactions, enabling the construction of diverse molecular architectures.

The dibromo-substituted imidazole (B134444) core of this compound serves as a scaffold for the synthesis of other halogenated and functionalized heterocycles. The differential reactivity of the bromine atoms at the C2 and C4 positions can be exploited to achieve regioselective transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Negishi, and Sonogashira reactions, are powerful tools for the selective substitution of one or both bromine atoms. acs.orgnih.gov

For instance, by carefully selecting the palladium catalyst and reaction conditions, it is possible to selectively couple an aryl or vinyl group at either the C2 or C4 position, leaving the other bromine atom intact for subsequent transformations. acs.orgresearchgate.net This stepwise functionalization allows for the controlled synthesis of dissymmetrically substituted imidazoles. Furthermore, the remaining bromine atom can be replaced with other halogens, such as fluorine or chlorine, through halogen-exchange reactions, providing access to a broader range of halogenated imidazole derivatives. csic.es

The following table summarizes potential regioselective cross-coupling reactions for the synthesis of functionalized imidazoles from a dibromoimidazole precursor.

Cross-Coupling ReactionReagentPotential Product
Suzuki CouplingArylboronic acid2-Aryl-4-bromo-1-ethyl-5-methyl-1H-imidazole
Sonogashira CouplingTerminal alkyne4-Alkynyl-2-bromo-1-ethyl-5-methyl-1H-imidazole
Stille CouplingOrganostannane2,4-Diaryl-1-ethyl-5-methyl-1H-imidazole
Negishi CouplingOrganozinc reagent2-Alkyl-4-bromo-1-ethyl-5-methyl-1H-imidazole

This table presents hypothetical reaction outcomes based on known reactivities of similar dihaloheterocycles.

While this compound is an achiral molecule, it can serve as a key intermediate in the synthesis of chiral imidazole derivatives. The introduction of chirality can be achieved through several strategies. One prominent method is atroposelective synthesis, where restricted rotation around a newly formed single bond creates a chiral axis. By performing a regioselective Suzuki coupling with a sterically demanding ortho-substituted arylboronic acid, it is possible to generate an axially chiral biaryl imidazole. The stability of the chiral axis would depend on the size of the substituents flanking the bond. nih.gov

Another approach involves the introduction of a chiral center on a substituent. For example, the ethyl group at the N1 position could be replaced by a chiral alkyl group, or the methyl group at the C5 position could be functionalized with a chiral moiety. While these transformations are synthetically challenging, they offer a pathway to novel chiral imidazole-containing molecules. The development of catalytic enantioselective methods for the desymmetrization of the two bromine atoms would also be a powerful strategy for accessing chiral imidazole derivatives. nih.gov

Applications in Ligand Design for Organometallic Catalysis

The imidazole framework is a cornerstone in the design of ligands for organometallic catalysis, primarily due to its ability to form stable N-heterocyclic carbenes (NHCs). This compound is a promising precursor for the development of novel NHC ligands with unique electronic and steric properties.

N-Heterocyclic carbenes are typically generated by the deprotonation of the corresponding imidazolium salts. nih.gov this compound can be converted into its imidazolium salt precursor by quaternization of the N3 nitrogen with an appropriate alkylating agent. Subsequent deprotonation at the C2 position would yield a dibrominated NHC.

The presence of two bromine atoms on the NHC ring is expected to significantly influence its properties. The electron-withdrawing nature of the bromine atoms would modulate the electron-donating ability of the NHC ligand, which in turn affects the reactivity and stability of the resulting metal complex. znaturforsch.comnih.gov Furthermore, the bromine atoms provide steric bulk and can serve as synthetic handles for further functionalization of the ligand, allowing for the fine-tuning of the catalyst's performance.

Beyond their use as NHC precursors, imidazole derivatives can also act as neutral ligands in transition metal catalysis, coordinating to the metal center through one of the nitrogen atoms. The this compound can form complexes with a variety of transition metals. The electronic and steric environment of the metal center can be modulated by the substituents on the imidazole ring.

The bromine atoms on the imidazole ligand can also participate in secondary interactions with the metal center or the substrate, potentially influencing the selectivity and activity of the catalyst. Moreover, the C-Br bonds can be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse. The development of well-defined transition metal complexes with dibromoimidazole-based ligands is an active area of research with potential applications in a wide range of catalytic transformations.

Development of Functional Materials and Advanced Frameworks

The unique structural and electronic properties of this compound make it an attractive building block for the construction of functional materials and advanced frameworks. The presence of two bromine atoms offers opportunities for creating extended structures through various covalent and non-covalent interactions.

One promising avenue is the use of halogen bonding to direct the self-assembly of these molecules into well-defined supramolecular architectures. nih.govresearchgate.net The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms such as nitrogen or oxygen to form predictable and robust networks. These halogen-bonded materials could find applications in areas such as crystal engineering, anion recognition, and the design of liquid crystals.

Furthermore, this compound can be employed as a ditopic linker in the synthesis of porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The two bromine atoms can be converted to other functional groups, such as carboxylic acids or amines, which can then coordinate to metal ions or react with other organic linkers to form extended, porous structures. These materials are of great interest for applications in gas storage, separation, and catalysis. The imidazole core itself can also be incorporated into the framework to impart specific properties, such as basicity or catalytic activity.

The following table outlines the potential applications of this compound in materials science.

Material TypeRole of the ImidazolePotential Application
Supramolecular AssembliesHalogen bond donorCrystal engineering, anion sensing
Metal-Organic Frameworks (MOFs)Linker or functional componentGas storage, catalysis, separation
Covalent Organic Frameworks (COFs)Monomeric building blockGas separation, electronics, catalysis
Functional PolymersMonomer with reactive sitesMembranes, sensors, coatings

This table presents speculative applications based on the known properties of halogenated organic molecules and the principles of materials design.

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The nitrogen atoms within the imidazole ring of this compound present suitable coordination sites for metal ions, making it a candidate ligand for the construction of Metal-Organic Frameworks (MOFs). Imidazole and its derivatives are frequently employed in the synthesis of MOFs due to their ability to form stable coordination bonds with a variety of metal centers. rsc.org The resulting MOFs often exhibit interesting properties such as porosity, high thermal stability, and catalytic activity. The ethyl and methyl groups on the imidazole ring can influence the steric environment around the metal centers, potentially leading to the formation of unique framework topologies.

Furthermore, the two bromine atoms on the imidazole ring offer reactive handles for post-synthetic modification of the MOF. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce new functional groups onto the imidazole ligand after the MOF has been assembled. This approach allows for the fine-tuning of the MOF's properties, such as its adsorption selectivity or catalytic performance.

In the context of Covalent Organic Frameworks (COFs), the dibromo functionality of this compound is particularly valuable. The bromine atoms can participate in various carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, which are commonly used for the synthesis of COFs. mdpi.com By reacting this dibrominated imidazole with appropriate multitopic boronic acids or organostannanes, it is conceivable to construct porous, crystalline, and stable two-dimensional or three-dimensional organic frameworks. The imidazole core would be an integral part of the COF's backbone, and the ethyl and methyl substituents would decorate the pore walls, influencing the framework's hydrophobicity and guest-binding properties.

Precursors for Polymeric Materials with Tunable Properties

The difunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymeric materials. The bromine atoms can serve as reactive sites for various polymerization reactions. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, can be utilized to create conjugated polymers where the imidazole unit is incorporated into the polymer backbone. mdpi.com The resulting polymers would be expected to possess interesting electronic and photophysical properties due to the electron-rich nature of the imidazole ring.

The properties of these polymers could be tuned by carefully selecting the comonomers in the polymerization reaction. For instance, copolymerization with electron-deficient monomers could lead to the formation of donor-acceptor polymers with small bandgaps, which are of interest for applications in organic electronics. The ethyl and methyl groups on the imidazole ring would enhance the solubility of the resulting polymers, facilitating their processing from solution.

Below is a table summarizing the potential polymerization reactions involving this compound:

Polymerization ReactionCo-monomer TypePotential Polymer Properties
Suzuki PolycondensationAryl diboronic acidsConjugated, potentially fluorescent, good thermal stability
Stille PolycondensationAryl distannanesConjugated, processable from solution
Heck PolycondensationDivinyl aromaticsConjugated, potential for nonlinear optical properties
Sonogashira PolycondensationDiethynyl aromaticsConjugated, rigid-rod structure, potential for high charge carrier mobility

Optoelectronic Applications (e.g., as fluorophores or components in organic electronics, if applicable)

Imidazole derivatives are known to exhibit a range of interesting photophysical properties, including fluorescence. researchgate.net The extended π-system of the imidazole ring, coupled with the presence of heteroatoms, can lead to efficient light emission. While the specific photophysical properties of this compound have not been reported, it is plausible that this compound or materials derived from it could find applications in optoelectronics.

The bromine atoms, while often acting as fluorescence quenchers, can also promote intersystem crossing and potentially lead to phosphorescence. Furthermore, the bromine atoms can be replaced with fluorogenic groups via cross-coupling reactions to generate highly fluorescent materials. researchgate.net The ethyl and methyl substituents can influence the solid-state packing of the molecules, which in turn affects their emission properties.

In the field of organic electronics, imidazole derivatives have been investigated as components of organic light-emitting diodes (OLEDs), often serving as electron-transporting or host materials. tandfonline.com The electron-deficient nature of the imidazole ring can facilitate electron injection and transport. By incorporating this compound into larger conjugated systems through the polymerization reactions described above, it may be possible to develop new materials for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tunability of the electronic properties through substitution at the bromine positions makes this compound a promising platform for the design of new organic electronic materials.

The following table outlines potential optoelectronic applications and the role of the compound's structural features:

ApplicationPotential Role of the Compound/DerivativeKey Structural Features
Organic Light-Emitting Diodes (OLEDs)Electron-transporting material, Host material, Emitter (after functionalization)Imidazole core, Tunable substituents (via C-Br bonds)
Organic Photovoltaics (OPVs)Electron-acceptor material (in donor-acceptor polymers)Imidazole core, Potential for creating low bandgap polymers
Organic Field-Effect Transistors (OFETs)Active semiconductor layer (in conjugated polymers)Imidazole core, Alkyl groups for solubility and processability
Fluorescent SensorsFluorophore (after functionalization)Imidazole core, Reactive C-Br bonds for attaching sensing moieties

Advanced Mechanistic and Kinetic Studies

Investigation of Reaction Mechanisms for Key Transformations

Key transformations for dihalogenated imidazoles involve selective functionalization at the C2 and C4 positions, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.

The generally accepted mechanism for the Suzuki-Miyaura reaction, which is applicable here, involves a catalytic cycle initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole (B134444) ring. For a dibromo-substituted imidazole, this step is competitive between the C2 and C4 positions. Studies on the analogous 2,4-dibromo-1-methyl-5-nitro-1H-imidazole have shown that the C4 position is generally more reactive towards oxidative addition. This regioselectivity is attributed to the electronic environment of the imidazole ring, where the C4-Br bond is more polarized and susceptible to cleavage.

Transmetalation: The organopalladium(II) halide complex formed in the previous step reacts with an organoboron reagent (in the presence of a base). The organic group from the boron compound is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and involves the formation of a boronate intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

For the Sonogashira reaction, the pathway is similar but involves a copper co-catalyst in its traditional mechanism. A key difference is the transmetalation step, where a copper(I) acetylide, formed from the terminal alkyne, base, and copper(I) salt, transfers the alkynyl group to the palladium(II) center.

The choice of catalyst and reaction conditions plays a pivotal role in controlling the outcome of cross-coupling reactions on di-brominated imidazoles.

Palladium Source and Ligands: Different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands can influence both the efficiency and regioselectivity. In studies with 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, it was found that Pd(OAc)₂ provided the best performance and selectivity for the initial Suzuki-Miyaura coupling at the more reactive C4 position. The ligand, often a phosphine (B1218219) like PPh₃, stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands that can enhance catalyst stability and activity.

Solvent and Base: The solvent and base system is critical. A mixture of solvents like DME/EtOH/H₂O is often used to ensure the solubility of both the organic substrate and the inorganic base (e.g., Na₂CO₃, K₂CO₃). The base is essential for the transmetalation step in the Suzuki-Miyaura reaction, as it activates the organoboron species.

A one-pot, sequential bis-Suzuki-Miyaura reaction on the nitro-analogue demonstrates exquisite control. The first coupling occurs selectively at the C4 position under milder conditions (Pd(OAc)₂, 60 °C). Subsequently, by introducing a second boronic acid and modifying the conditions (adding PPh₃ ligand, increasing temperature to 110 °C), the C2 position can be functionalized, allowing for the synthesis of 2,4-disubstituted imidazoles. This highlights how the catalyst system can be tuned to overcome the lower reactivity of the C2 position.

Reaction Parameter Role in Regioselectivity and Efficiency Example from Analogous Systems
Palladium Catalyst Determines the rate of oxidative addition at different positions.Pd(OAc)₂ shows high conversion and selectivity for the C4 position in 2,4-dibromo-1-methyl-5-nitro-1H-imidazole.
Ligand Modulates catalyst activity and stability; can influence which C-Br bond is activated.Addition of PPh₃ is required for the second coupling at the less reactive C2 position.
Temperature Provides the necessary activation energy for the less reactive site.A higher temperature (110 °C vs 60 °C) is used for the second coupling reaction.
Base Activates the coupling partner (e.g., boronic acid) for transmetalation.Na₂CO₃ or K₂CO₃ are commonly employed.

Kinetic Analysis of Novel Synthetic Procedures

While specific kinetic studies on 2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole are not available in the literature, the principles of kinetic analysis for analogous cross-coupling reactions can be applied to understand its reactivity.

For a typical Suzuki-Miyaura reaction, the rate law can be complex and dependent on the specific catalyst system and substrates. Generally, the reaction rate shows a first-order dependence on the concentration of the aryl halide and the palladium catalyst. The dependence on the boronic acid and base concentration can be more complex, sometimes being zero-order if the transmetalation step is not rate-determining.

A hypothetical rate law for the mono-arylation at the C4 position could be:

Rate = k[this compound][Pd catalyst]

The activation parameters, such as the activation energy (Ea), can be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation. For palladium-catalyzed Suzuki reactions, activation energies are typically in the range that allows for reactions to proceed at moderate temperatures (e.g., 60-110 °C). researchgate.net

Parameter Method of Determination Significance
Rate Law Initial rates method, monitoring reactant/product concentration over time.Elucidates the dependence of the reaction rate on the concentration of each reactant and catalyst.
Rate Constant (k) Derived from the experimentally determined rate law.Quantifies the intrinsic speed of the reaction under specific conditions.
Activation Energy (Ea) Arrhenius plot (ln(k) vs. 1/T).Reveals the minimum energy required for the reaction to occur and its temperature sensitivity.

Kinetic Isotope Effect (KIE) studies are powerful tools for probing reaction mechanisms. By replacing an atom with its heavier isotope at a specific position, one can determine if the bond to that atom is broken in the rate-determining step (RDS).

¹³C KIEs: In the context of the Suzuki-Miyaura reaction of general aryl bromides, ¹³C KIE studies have been used to pinpoint the RDS. It has been established that for aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) center is typically the first irreversible step and often rate-determining. chemrxiv.org A significant KIE at the carbon atom of the C-Br bond would be expected if this bond cleavage is part of the RDS.

Deuterium KIEs: For Sonogashira couplings, a primary kinetic isotope effect (kH/kD ≈ 2) has been observed when the terminal hydrogen of the alkyne is replaced with deuterium. researchgate.net This indicates that the cleavage of the sp-C-H bond is a crucial part of the rate-determining step, supporting a mechanism where deprotonation of the alkyne is a key kinetic event. researchgate.net

In Situ Spectroscopic Monitoring of Reactions (e.g., IR, NMR)

Monitoring reactions in real-time provides invaluable mechanistic and kinetic data.

NMR Spectroscopy: ¹H or ¹⁹F NMR can be used to track the disappearance of starting materials and the appearance of products and intermediates over time. This allows for the calculation of reaction rates and the identification of transient species. For example, in situ NMR has been used to identify the formation of active palladium imidazolylidene complexes when ionic liquids are used as solvents for Suzuki reactions. acs.org

IR Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is another powerful technique for monitoring the concentration of reactants and products in solution, as key functional groups have distinct vibrational frequencies.

Advanced Techniques: More advanced methods like in situ Surface-Enhanced Raman Scattering (SERS) have been developed to monitor heterogeneous palladium-catalyzed reactions. By assembling palladium nanocubes into dimers, a strong enough signal enhancement is achieved to follow the kinetics of Suzuki-Miyaura reactions at the catalyst surface. nih.gov This could potentially be applied to study the coupling reactions of this compound, providing insights into surface-adsorbed intermediates and the kinetics of the heterogeneous catalytic process.

By employing these advanced spectroscopic techniques, a comprehensive picture of the reaction profile, including induction periods, catalyst activation, and the formation of key intermediates, can be developed for transformations involving this compound.

Supramolecular Chemistry and Intermolecular Interactions

Self-Assembly Studies and Crystal Engineering

Without crystallographic data for 2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole, any discussion of its self-assembly and crystal engineering remains speculative. Research in this area would involve analyzing how individual molecules of the compound recognize each other and assemble into well-defined patterns or motifs in the solid state.

Co-crystallization with Co-formers for Supramolecular Synthons

Co-crystallization is a technique used in crystal engineering to design new solid forms with tailored properties. It involves combining the target molecule with a selected "co-former" to create novel, predictable patterns of intermolecular interactions known as supramolecular synthons. There are currently no published reports of co-crystallization studies involving this compound.

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the encapsulation of one molecule (the guest) within a larger molecule (the host), such as a macrocycle. This area of study is dependent on the size, shape, and electronic properties of the potential guest molecule. No research has been found that investigates the ability of this compound to act as a guest with macrocyclic receptors.

Influence of Substituents on Self-Assembly Motifs

The ethyl group at the N1 position and the methyl group at the C5 position, in conjunction with the two bromine atoms, would be expected to play a crucial role in directing the self-assembly of the molecule. The size and flexibility of the ethyl group, the steric hindrance of the methyl group, and the directionality of potential halogen and hydrogen bonds would all influence the final crystal packing. A comparative analysis with other substituted imidazoles could reveal specific structural motifs, but this is contingent on obtaining the crystal structure of the title compound first.

Future Research Directions and Outlook

Exploration of Underexplored Reactivity Pathways

The reactivity of dihalogenated imidazoles is a cornerstone of their synthetic utility, primarily revolving around cross-coupling reactions. However, a significant opportunity exists to explore reactivity pathways that have been less traveled for this class of compounds. Future research could profitably focus on the following areas:

Selective Monofunctionalization: Developing methodologies for the selective reaction at either the C2 or C4 bromine atom would significantly enhance the synthetic utility of 2,4-Dibromo-1-ethyl-5-methyl-1H-imidazole. This could involve the use of sterically demanding catalysts or reactants that can differentiate between the electronic environments of the two bromine substituents.

Novel Coupling Chemistries: Beyond traditional palladium-catalyzed cross-coupling reactions, the exploration of alternative coupling partners and catalytic systems could yield novel molecular architectures. For instance, investigating C-H activation reactions at the ethyl or methyl groups, or engaging the bromine atoms in nickel- or copper-catalyzed transformations, could open up new synthetic possibilities.

Cycloaddition Reactions: The imidazole (B134444) core can participate in various cycloaddition reactions. Investigating the propensity of this compound to act as a diene or dienophile in [4+2] or [2+2] cycloadditions could lead to the synthesis of complex polycyclic and heterocyclic systems with potential biological activity.

A hypothetical exploration of selective functionalization is presented in Table 1.

Reaction TypeReagents and ConditionsExpected Major ProductPotential Utility
Selective Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C2-Aryl-4-bromo-1-ethyl-5-methyl-1H-imidazoleStepwise introduction of different aryl groups
Selective Sonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt2-Alkynyl-4-bromo-1-ethyl-5-methyl-1H-imidazoleSynthesis of extended π-systems
Buchwald-Hartwig AminationAmine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C2-Amino-4-bromo-1-ethyl-5-methyl-1H-imidazoleIntroduction of nitrogen-containing functional groups

Table 1: Hypothetical Selective Functionalization Reactions

Development of Greener and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should prioritize the development of more environmentally benign synthetic routes. Key areas for improvement include:

Catalyst Development: The use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of green chemistry. nih.gov Research into solid-supported palladium catalysts or magnetic nanoparticle-based catalysts could offer significant advantages over traditional homogeneous systems for the synthesis and functionalization of this imidazole. rsc.org

Solvent-Free and Alternative Solvents: Many current protocols for imidazole synthesis rely on volatile and often toxic organic solvents. asianpubs.org The development of solvent-free reaction conditions, or the use of greener alternatives such as water, ionic liquids, or deep eutectic solvents, would represent a significant step forward. rsc.orgias.ac.in

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis can often lead to shorter reaction times and higher yields, contributing to a more sustainable process. nih.gov

A comparison of traditional versus potential green synthetic approaches is outlined in Table 2.

Synthetic StepTraditional MethodGreener AlternativeAdvantages of Greener Alternative
Imidazole Ring FormationCondensation in organic solvents (e.g., DMF, Toluene)Solvent-free multicomponent reaction catalyzed by a reusable solid acid. nih.govReduced solvent waste, easier product isolation, catalyst reusability. nih.gov
BrominationUse of elemental bromine in chlorinated solventsN-Bromosuccinimide in an aqueous mediumReduced toxicity and environmental impact of reagents and solvents
Cross-Coupling ReactionsHomogeneous palladium catalysts in organic solventsHeterogeneous palladium catalyst on a solid support in a water-ethanol mixtureCatalyst recovery and reuse, reduced heavy metal contamination in products

Table 2: Comparison of Synthetic Methodologies

Expansion of Applications in Emerging Areas of Chemical Science

While substituted imidazoles have established applications in pharmaceuticals and materials science, there is considerable scope for exploring the utility of this compound in emerging fields.

Organic Electronics: The imidazole scaffold can be a component of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs). uokerbala.edu.iq The specific substitution pattern of this compound could be leveraged to tune the electronic properties of novel materials for these applications.

Chemical Sensing: The nitrogen atoms in the imidazole ring can act as binding sites for metal ions or other analytes. By incorporating this imidazole into larger molecular frameworks, it may be possible to develop novel chemosensors for environmental or biological monitoring.

Bioorthogonal Chemistry: The development of new bioorthogonal reactions is a rapidly growing area of chemical biology. The unique reactivity of the dibromo-imidazole core could potentially be exploited in the design of novel bioorthogonal probes for imaging and tracking biological processes.

Advanced Characterization Techniques for In-Depth Understanding

A comprehensive understanding of the structure-property relationships of this compound is crucial for its rational design and application. The use of advanced characterization techniques can provide deeper insights that are not accessible with routine methods.

Solid-State NMR Spectroscopy: While solution-state NMR is a standard tool, solid-state NMR can provide valuable information about the crystal packing and intermolecular interactions of the compound in the solid state. This can be particularly important for understanding the properties of materials derived from this imidazole.

Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry can provide information not only on the mass-to-charge ratio but also on the shape and size of the molecule. This can be useful for distinguishing between isomers and for studying non-covalent interactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict and rationalize the geometric, electronic, and spectroscopic properties of this compound. uokerbala.edu.iq This can aid in the interpretation of experimental data and guide the design of new experiments.

A summary of advanced characterization techniques and their potential insights is provided in Table 3.

TechniqueInformation GainedPotential Impact on Research
2D NMR (NOESY, HMBC)Detailed structural elucidation and confirmation of connectivity. Unambiguous assignment of the molecular structure.
Single-Crystal X-ray DiffractionPrecise bond lengths, bond angles, and crystal packing information.Fundamental understanding of the solid-state structure.
Cyclic VoltammetryRedox potentials and electronic properties.Assessment of suitability for applications in organic electronics.
UV-Vis and Fluorescence SpectroscopyOptical properties, including absorption and emission maxima.Design of novel dyes, sensors, and photofunctional materials.

Table 3: Advanced Characterization Techniques

Q & A

Q. Table 1. Key Spectral Data for this compound Derivatives

PropertyValue/RangeTechniqueReference
C-Br Stretching590–745 cm⁻¹FTIR
Aromatic ¹H NMR Shiftsδ 7.36–8.35 ppm500 MHz NMR
Molecular Weight (MS)m/z 222.12 (analog)ESI-MS
Melting Point262–266°C (analog)DSC

Q. Table 2. Computational Parameters for Docking Studies

SoftwareTarget ProteinBinding Affinity (kcal/mol)Reference
AutoDock VinaEGFR Kinase (PDB: 1M17)-9.2 to -11.5
Schrödinger GlideCytochrome P450 3A4-7.8 to -8.9

Q. Notes

  • For reproducibility, report reaction yields, solvent purity, and instrument calibration in methods sections.
  • Advanced users should validate computational models with experimental data (e.g., IC₅₀ vs. docking scores) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.